5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline is a chemical compound with the molecular formula and a CAS number of 17104-27-7. This compound is classified as an isoquinoline derivative, which is notable for its diverse biological activities and applications in various scientific fields, including medicinal chemistry and materials science. Isoquinoline derivatives are often studied for their potential therapeutic effects, particularly in the development of new drugs targeting various diseases .
The compound is derived from isoquinoline, a bicyclic structure that contains a benzene ring fused to a pyridine ring. It belongs to the broader class of dioxoloisoquinolines, which are characterized by the presence of a dioxole ring fused to the isoquinoline structure. The classification of 5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline places it within organic compounds that exhibit significant biological properties, making it a subject of interest for both synthetic chemists and biologists .
The synthesis of 5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline typically involves cyclization reactions starting from appropriate precursors. One common method includes:
For example, one synthesis route may involve using tetrahydroisoquinolines as precursors and applying methods such as acid-catalyzed cyclization or nucleophilic substitutions to achieve the final product in good yields (often around 90% depending on conditions) with specific melting points ranging from 172–187 °C .
The molecular structure of 5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline can be depicted as follows:
The structure can be represented using standard chemical notation or molecular modeling software to visualize its three-dimensional conformation .
5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline participates in various chemical reactions:
Common reagents utilized in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The outcomes of these reactions depend heavily on the specific conditions employed (e.g., temperature, solvent) and can lead to diverse products with varying biological activities .
The mechanism of action for 5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline involves its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may exert its effects by:
Research is ongoing to clarify these interactions further and identify precise molecular targets and signaling pathways affected by this compound .
The physical properties of 5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline include:
Chemical properties include its reactivity towards oxidation and reduction processes as well as its ability to participate in substitution reactions under appropriate conditions .
5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline has several important applications in scientific research:
Ongoing research continues to explore its potential applications in drug development and other industrial uses .
The compound is defined by the molecular formula C₁₁H₁₁NO₂, indicating 11 carbon atoms, 11 hydrogen atoms, one nitrogen atom, and two oxygen atoms. Its systematic name originates from the parent heterocycle:
Table 1: Chemical Identifiers and Registry Information
Identifier Type | Value | Source/Reference |
---|---|---|
CAS Registry Number | 17104-27-7 | PharmInt.net [4] |
Alternative CAS | 100077-51-8 (tetrahydro variant) | BLD Pharm [6] |
Molecular Formula | C₁₁H₁₁NO₂ | PubChem CID 322385 [1] |
ChemSpider ID | 23900462 | ChemSpider [7] |
MDL Number | MFCD09887062 | BLD Pharm [6] |
SMILES Notation | CC1NCCC2=C1C=C(OCO3)C3=C2 | ChemSpider [7] |
The distinction between the dihydro (7,8-dihydro) and fully saturated (5,6,7,8-tetrahydro) derivatives is critical. The dihydro form contains one double bond (typically between C5-C6 or C6-C7), while the tetrahydro variant (CAS 100077-51-8) has no double bonds in the isoquinoline ring system [6] [7].
This compound belongs to the 1,3-dioxolo[4,5-g]isoquinoline structural family, characterized by a methylenedioxy bridge fused across positions 7 and 8 of the isoquinoline ring system. Key structural features include:
Table 2: Structural Classification of Related Isoquinoline Derivatives
Compound Name | Molecular Formula | Saturation Level | Key Structural Features |
---|---|---|---|
[1,3]Dioxolo[4,5-g]isoquinoline | C₁₀H₇NO₂ | Fully aromatic | No methyl group; unsaturated isoquinoline ring [3] |
5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline | C₁₁H₁₁NO₂ | Partially saturated (7,8-dihydro) | Methyl at C5; aromatic benzene + dihydropyridine ring [1] [4] |
5-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline | C₁₁H₁₃NO₂ | Fully saturated | Methyl at C5; saturated bicyclic system [6] [7] |
(5S,8'R)-8'-hydroxy-6-methylspiro derivative | C₂₀H₁₇NO₆ | Complex spirocyclic | Extended spirocyclic dimeric structure [2] |
Structurally complex derivatives exist, exemplified by the spirocyclic alkaloid (5S,8'R)-8'-hydroxy-6-methylspiro[7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline-5,7'-8H-cyclopenta[g][1,3]benzodioxole]-6'-one (C₂₀H₁₇NO₆). This molecule demonstrates how the core scaffold integrates into higher-order alkaloid architectures through spiro linkages [2].
Unlike many biologically derived isoquinoline alkaloids, 5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline has predominantly been characterized as a synthetic target or intermediate rather than a naturally isolated compound. Key historical developments include:
Table 3: Chronological Development of Key Derivatives
Time Period | Development Milestone | Compound Significance |
---|---|---|
Late 20th Century | Assignment of CAS 17104-27-7 | Establishment as distinct chemical entity |
Late 1980s–1990s | Commercialization of tetrahydro variant (CAS 100077-51-8) | Improved accessibility for pharmaceutical research |
21st Century | Application in complex spirocyclic alkaloid synthesis (e.g., C₂₀H₁₇NO₆ derivatives) | Enabling synthesis of structurally complex bioactive molecules |
The compound remains significant in contemporary research as a precursor to pharmacologically active molecules. For instance, structurally similar alkaloids like hydrastinine (6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol) demonstrate the scaffold's bioactivity potential. These derivatives exhibit diverse properties ranging from antimicrobial to neuroactive effects, driving continued synthetic interest [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3